- Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497
Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS番号:952182-02-4
MF:C7H5N3O2
メガワット:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
- DRCBQOFOFJGWGA-UHFFFAOYSA-N
- 6367AC
- PB34425
- ST1171127
- AB1011607
- AB0084484
- A845236
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
- 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
- MDL: MFCD09832891
- インチ: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
- InChIKey: DRCBQOFOFJGWGA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2C(NN=C2)=NC=1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- トポロジー分子極性表面積: 78.9
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 1g |
1272.06CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-5g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 5g |
3816.19CNY | 2021-05-07 | |
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 250mg |
$104 | 2021-08-06 | |
| Chemenu | CM103839-1g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 1g |
$259 | 2021-08-06 | |
| Chemenu | CM103839-5g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 5g |
$655 | 2021-08-06 | |
| Chemenu | CM103839-10g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 10g |
$1188 | 2021-08-06 | |
| TRC | H059705-50mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 50mg |
$ 80.00 | 2022-06-04 | ||
| TRC | H059705-100mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 100mg |
$ 130.00 | 2022-06-04 | ||
| TRC | H059705-250mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 250mg |
$ 260.00 | 2022-06-04 | ||
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95%+ | 250mg |
$*** | 2023-03-30 |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
リファレンス
- Alkyl-and di-substituted amido-benzyl sulfonamide derivatives, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
リファレンス
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
リファレンス
- Preparation of heterocyclic benzamide compounds as antitumor agents, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
リファレンス
- Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines, Journal of Organic Chemistry, 2017, 82(14), 7420-7427
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
リファレンス
- Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
リファレンス
- Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
リファレンス
- Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
リファレンス
- Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-[(4-methoxyphenyl)methyl]-, ethyl ester
- Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
注文番号:A845236
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:05
価格 ($):1611.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
注文番号:sfd4994
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 関連文献
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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